4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and signal transduction . Specifically, this compound has been associated with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate the fundamental process of cell development .
Mode of Action
This compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by kinases and FGFR . By inhibiting these enzymes, the compound disrupts the signaling pathways they control, leading to downstream effects on cell growth, division, and other processes .
Pharmacokinetics
It is known that c-nucleosides, a category to which this compound belongs, generally have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of kinases and FGFR . This inhibition disrupts normal cell signaling pathways, potentially leading to changes in cell growth, division, and other processes . The specific effects can vary depending on the cell type and the specific kinases that are inhibited.
Biochemical Analysis
Biochemical Properties
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases. By modulating these pathways, it can alter gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . Furthermore, it can affect the cellular redox state, influencing oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation of target proteins . Additionally, this compound can interact with nucleic acids, potentially interfering with DNA and RNA synthesis . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of pyrrole derivatives. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the desired triazine structure.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The reaction conditions are carefully controlled to minimize impurities and ensure the safety of the process. The final product is obtained through a series of purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium sulfite and sodium carbonate are used under basic conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, such as remdesivir, which has shown efficacy against COVID-19.
Cancer Research: The compound is a key component in kinase inhibitors used in targeted cancer therapies.
Biological Studies: It is used to study the inhibition of various enzymes and proteins involved in disease pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound is also used in antiviral and anticancer applications but lacks the iodine and amino groups, which can affect its reactivity and binding properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Similar to the compound but without the iodine atom, affecting its electronic properties and reactivity.
7-Iodopyrrolo[2,1-f][1,2,4]triazine: Another derivative with different substitution patterns, leading to variations in its chemical behavior and applications.
The unique combination of the amino and iodine groups in this compound enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDKSFLAOFGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1I)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.